6-[3-(methylamino)pyrrolidin-1-yl]-N4-(1-methylcyclopropyl)pyrimidine-2,4-diamine
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Overview
Description
6-[3-(methylamino)pyrrolidin-1-yl]-N4-(1-methylcyclopropyl)pyrimidine-2,4-diamine is an organic compound with a complex structure that includes a pyrrolidine ring and a pyrimidine ring
Preparation Methods
The synthesis of 6-[3-(methylamino)pyrrolidin-1-yl]-N4-(1-methylcyclopropyl)pyrimidine-2,4-diamine can be achieved through a multi-step process. One common method involves the reaction of 2-amino-6-pyrrolidinyl pyrimidine with hydrogen peroxide . The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the final product. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The pyrrolidine ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups attached to the pyrimidine ring.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-[3-(methylamino)pyrrolidin-1-yl]-N4-(1-methylcyclopropyl)pyrimidine-2,4-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 6-[3-(methylamino)pyrrolidin-1-yl]-N4-(1-methylcyclopropyl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets. The pyrrolidine ring allows the compound to fit into the active sites of certain enzymes or receptors, thereby inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the modulation of immune responses .
Comparison with Similar Compounds
Similar compounds include other pyrrolidine and pyrimidine derivatives, such as:
6-(pyrrolidin-1-yl)pyrimidine-2,4-diamine 3-oxide: This compound has similar structural features but differs in its oxidation state and specific functional groups.
4-(pyrrolidin-1-yl)benzonitrile derivatives: These compounds are used as selective androgen receptor modulators and have different biological activities compared to 6-[3-(methylamino)pyrrolidin-1-yl]-N4-(1-methylcyclopropyl)pyrimidine-2,4-diamine.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for targeted biological activity.
Properties
IUPAC Name |
6-[3-(methylamino)pyrrolidin-1-yl]-4-N-(1-methylcyclopropyl)pyrimidine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N6/c1-13(4-5-13)18-10-7-11(17-12(14)16-10)19-6-3-9(8-19)15-2/h7,9,15H,3-6,8H2,1-2H3,(H3,14,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWMBJEKDAKSPJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)NC2=CC(=NC(=N2)N)N3CCC(C3)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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